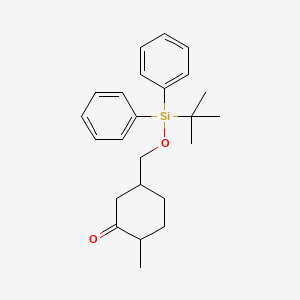
5-(((Tert-butyldiphenylsilyl)oxy)methyl)-2-methylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one is a compound that features a cyclohexanone core substituted with a tert-butyl(diphenyl)silyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP or imidazole . The reaction conditions are mild, often performed at room temperature, and the protecting group is introduced selectively to the least hindered hydroxyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity reagents and solvents, maintaining strict temperature control, and employing efficient purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group, using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one is widely used in scientific research due to its stability and versatility:
Mecanismo De Acción
The mechanism by which 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the protected hydroxyl group less reactive under acidic and nucleophilic conditions . This allows for selective reactions to occur at other functional groups in the molecule .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl protecting group, but with different steric and electronic properties.
Triisopropylsilyl chloride: Offers greater steric hindrance compared to tert-butyl(diphenyl)silyl chloride.
Trimethylsilyl chloride: A smaller silyl protecting group, less sterically hindered.
Uniqueness
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one is unique due to its balance of steric hindrance and stability. It provides greater resistance to acidic hydrolysis compared to other silyl protecting groups, making it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Propiedades
Fórmula molecular |
C24H32O2Si |
|---|---|
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C24H32O2Si/c1-19-15-16-20(17-23(19)25)18-26-27(24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-14,19-20H,15-18H2,1-4H3 |
Clave InChI |
BTYZTXBLMDHSDR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


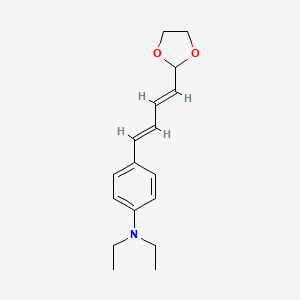
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)
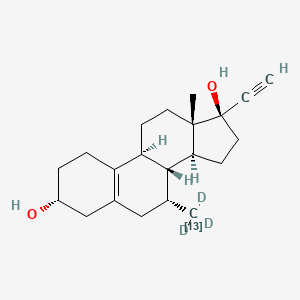
![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
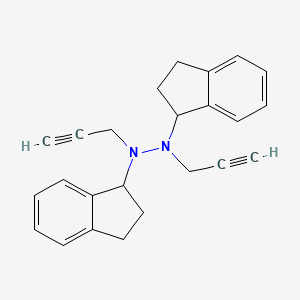
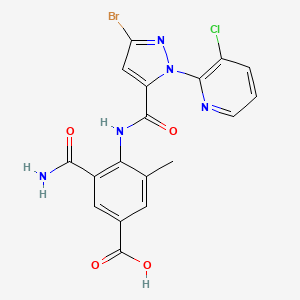
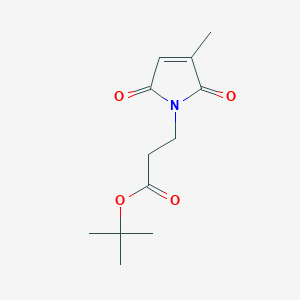
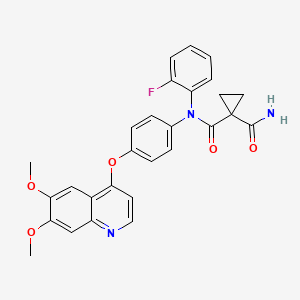
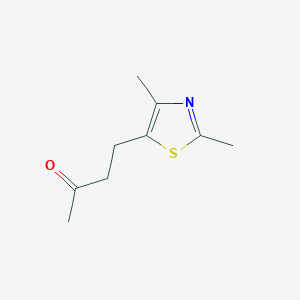

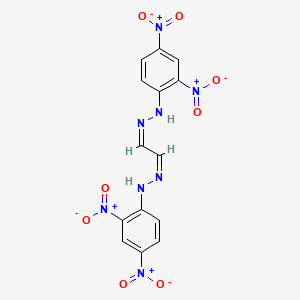

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)

